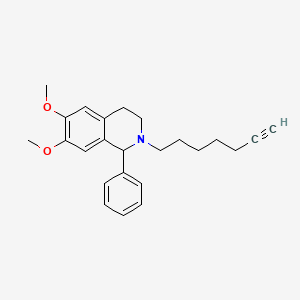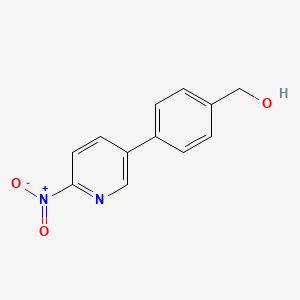
(4-(6-Nitropyridin-3-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Nitropyridin-3-yl)phenyl)methanol is an organic compound with the molecular formula C12H10N2O3 It is characterized by the presence of a nitropyridine group attached to a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Nitropyridin-3-yl)phenyl)methanol typically involves the nitration of pyridine derivatives followed by a coupling reaction with phenylmethanol. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid for the nitration step, and catalysts like palladium or copper for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(6-Nitropyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of (4-(6-Nitropyridin-3-yl)phenyl)aldehyde or (4-(6-Nitropyridin-3-yl)phenyl)carboxylic acid.
Reduction: Formation of (4-(6-Aminopyridin-3-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-(6-Nitropyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (4-(6-Nitropyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethanol moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(6-Nitropyridin-3-yl)phenyl)amine: Similar structure but with an amino group instead of a hydroxyl group.
(4-(6-Nitropyridin-3-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(4-(6-Aminopyridin-3-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(4-(6-Nitropyridin-3-yl)phenyl)methanol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
[4-(6-nitropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-1-3-10(4-2-9)11-5-6-12(13-7-11)14(16)17/h1-7,15H,8H2 |
Clé InChI |
DKVLJLZYUHZDOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


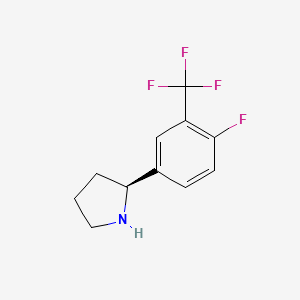

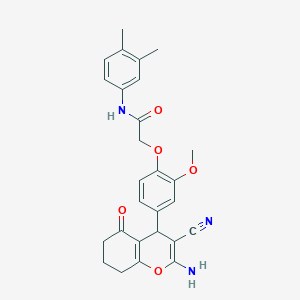
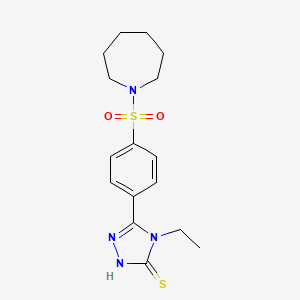

![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
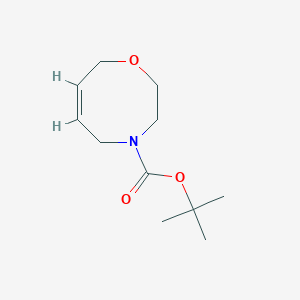
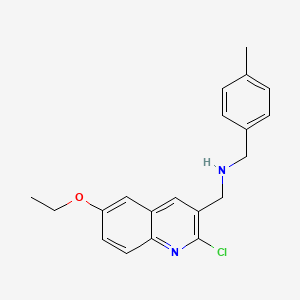
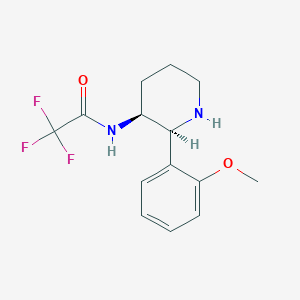
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)

![(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12991687.png)

